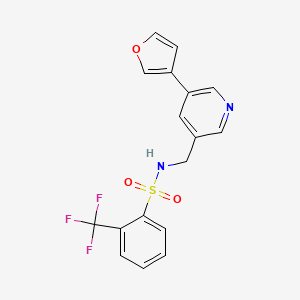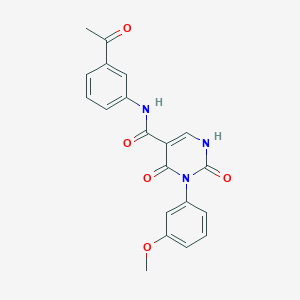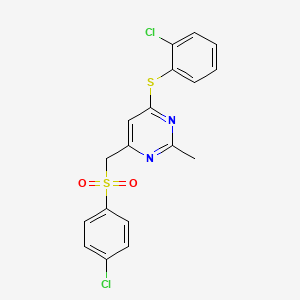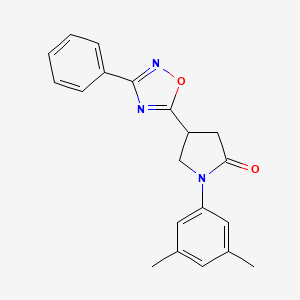
6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMQP, and it is a pyridazinone derivative. The synthesis of DMQP is a complex process that involves several steps, as described below.
Mecanismo De Acción
The mechanism of action of DMQP involves its binding to specific receptors in the body. This binding triggers a cascade of biochemical and physiological events that ultimately lead to the desired effect. The exact mechanism of action of DMQP is still being studied, but it is believed to involve the modulation of various signaling pathways.
Biochemical and physiological effects:
DMQP has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. DMQP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQP has several advantages as a research tool. It has a high affinity for certain receptors, making it an ideal tool for investigating receptor-ligand interactions. It is also highly selective, meaning that it can target specific receptors without affecting others. However, DMQP also has some limitations. It is a relatively new compound, and its safety profile is not well-established. Additionally, its synthesis is complex and time-consuming, making it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on DMQP. One area of interest is its potential as a therapeutic agent for various diseases. DMQP has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer and neurodegenerative disorders. Another potential direction for research is the development of new synthesis methods for DMQP that are more efficient and cost-effective. Finally, research on the safety profile of DMQP is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of DMQP involves the condensation of 3,5-dimethylpyrazole-1-carboxylic acid with 2-(1-quinolin-2-ylpiperidin-4-yl)acetonitrile. The resulting intermediate is then cyclized to form DMQP. This synthesis method has been optimized to yield high purity and high-quality DMQP.
Aplicaciones Científicas De Investigación
DMQP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a research tool for studying the mechanism of action of various biological processes. DMQP has been shown to have a high affinity for certain receptors, making it an ideal tool for investigating receptor-ligand interactions.
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-(1-quinolin-2-ylpiperidin-4-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-16-15-17(2)28(25-16)22-9-10-23(30)29(26-22)19-11-13-27(14-12-19)21-8-7-18-5-3-4-6-20(18)24-21/h3-10,15,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJIVAVZRCDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC5=CC=CC=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)
![N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2997633.png)





![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2997645.png)


![4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2997649.png)